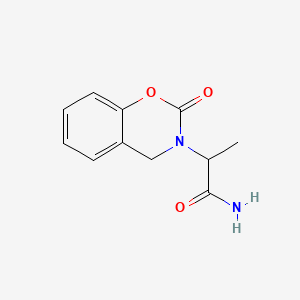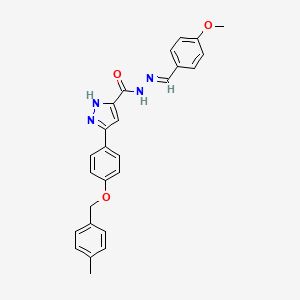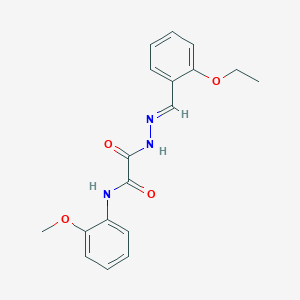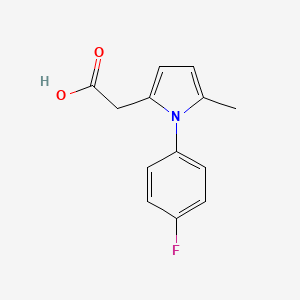
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound features a chloro and nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-6-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the 2-oxopropanoic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid
Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives
Hydrolysis: this compound
Applications De Recherche Scientifique
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid
- 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
Uniqueness
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36892-19-0 |
|---|---|
Formule moléculaire |
C9H6ClNO5 |
Poids moléculaire |
243.60 g/mol |
Nom IUPAC |
3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
ZHHGJIKNTVWZTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)

![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)


![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)


![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
